(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol
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Overview
Description
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a benzyl group, an octyl chain, and a vinyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to control the stereochemistry of the pyrrolidine ring. The key steps in the synthesis may include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an amine and a suitable electrophile.
Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the pyrrolidine ring.
Addition of the octyl chain: This can be done through a Grignard reaction or other alkylation methods.
Vinyl group introduction: This step may involve a Heck reaction or other methods to introduce the vinyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the benzyl or octyl chains.
Addition: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, alkyl halides
Addition: Hydrogen gas (H₂) with a palladium catalyst, halogens (Br₂, Cl₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways. For example, it could modulate the activity of neurotransmitter receptors in the brain, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with insulinotropic activity.
Quercetin 3-D-galactoside: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
(2S,3R,4S)-1-Benzyl-4-octyl-2-vinylpyrrolidin-3-ol is unique due to its combination of a pyrrolidine ring with a benzyl, octyl, and vinyl group This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds
Properties
CAS No. |
921202-50-8 |
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Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(2S,3R,4S)-1-benzyl-2-ethenyl-4-octylpyrrolidin-3-ol |
InChI |
InChI=1S/C21H33NO/c1-3-5-6-7-8-12-15-19-17-22(20(4-2)21(19)23)16-18-13-10-9-11-14-18/h4,9-11,13-14,19-21,23H,2-3,5-8,12,15-17H2,1H3/t19-,20-,21+/m0/s1 |
InChI Key |
UCKBKFVHCGALAU-PCCBWWKXSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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